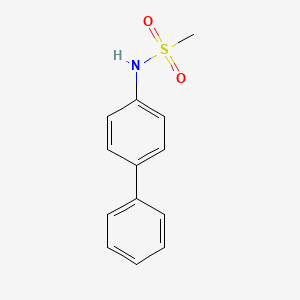
N-(4-phenylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-phenylphenyl)methanesulfonamide” is a chemical compound that belongs to the class of sulfonamides . Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR’R", where each R is some organic group .
Synthesis Analysis
The synthesis of sulfonamides, including “this compound”, typically involves the reaction of sulfonyl chlorides with an amine . A base such as pyridine is usually added to absorb the HCl that is generated .Applications De Recherche Scientifique
Chemoselective N-Acylation Reagents
N-(4-phenylphenyl)methanesulfonamide and related compounds have been explored for their potential as chemoselective N-acylation reagents. Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, for instance, indicate their effectiveness in this area due to their good chemoselectivity, highlighting the potential utility of these compounds in chemical synthesis (Kondo et al., 2000).
Structural Studies and Synthesis
Research has focused on synthesizing and analyzing the structures of various derivatives of this compound. For example, studies on N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide and similar compounds have provided insights into their crystal structures and intermolecular interactions, which are critical for understanding their properties and potential applications (Dey et al., 2015).
Quantum Chemical Investigations
The molecular conformation, NMR chemical shifts, and vibrational transitions of derivatives of this compound have been the subject of detailed quantum chemical investigations. These studies, employing methods like DFT, provide essential data on the electronic and structural properties of these compounds, which are crucial for their application in various fields (Karabacak et al., 2010).
Microbial Reduction in Synthesis
The use of microbial cultures for the reduction of this compound derivatives has been explored as a method to create chiral intermediates. This approach, leveraging biological systems, offers an alternative route for synthesizing complex organic compounds (Patel et al., 1993).
Electrochemical Analysis
Electroanalytical methods have been applied to study compounds like N-(4-nitro-2-phenoxyphenyl)methanesulfonamide. Techniques such as differential pulse polarography provide valuable insights into the electrochemical properties of these compounds, which can be vital for their application in various analytical methods (Álvarez-Lueje et al., 1997).
Vicarious Nucleophilic Substitutions
This compound derivatives have been studied for their potential in vicarious nucleophilic substitution reactions. This type of reaction is essential for creating new chemical compounds and has broad applications in synthetic chemistry (Lemek et al., 2008).
Synthesis of Inhibitors
Certain derivatives of this compound have been synthesized and evaluated as potential inhibitors in biomedical research. Their role in inhibiting enzymes like cyclooxygenase-2 highlights their potential therapeutic applications (Singh et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, “N-(4-ACETYL-PHENYL)-METHANESULFON-AMIDE”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Mode of Action
It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by N-(4-phenylphenyl)methanesulfonamide are currently unknown
Propriétés
IUPAC Name |
N-(4-phenylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBGJIPLRFDOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2893983.png)
![6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2893984.png)
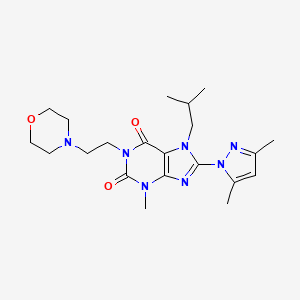
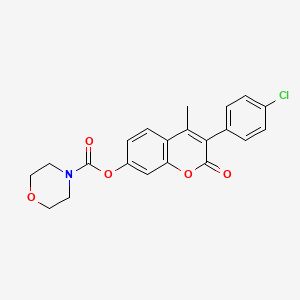


![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(4-isopropylphenyl)thiophene-2-carboxamide](/img/structure/B2893992.png)
![3-Tert-butylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2893993.png)

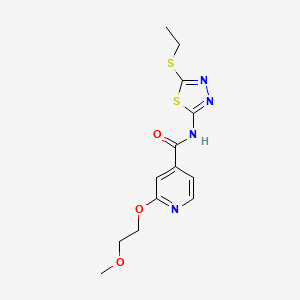
![5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894001.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide](/img/structure/B2894002.png)
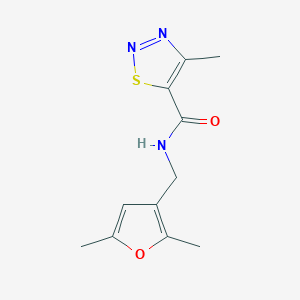
![N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2894004.png)